molecular formula C₁₆H₁₉Cl₂NO₄S B1141261 trans-Clopidogrel thiol metabolite hydrochloride CAS No. 204204-76-2

trans-Clopidogrel thiol metabolite hydrochloride

Cat. No.: B1141261
CAS No.: 204204-76-2
M. Wt: 392.3
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Description

trans-Clopidogrel thiol metabolite hydrochloride is the pharmacologically active derivative of clopidogrel, a prodrug widely used for antiplatelet therapy in cardiovascular diseases. Clopidogrel undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP2C19, to form 2-oxo-clopidogrel, which is further hydrolyzed to generate the active thiol metabolite . This metabolite irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, preventing thrombus formation .

The trans-configuration of the thiol metabolite is critical for its stereoselective binding to the P2Y12 receptor. Analytical methods, such as LC-MS/MS, have been optimized to quantify this metabolite in plasma, with retention times around 3.59–4.82 minutes and linear detection ranges of 0.05–50.0 ng/mL . Stability studies confirm its resilience under various storage conditions, making it a reliable biomarker for clopidogrel responsiveness .

Preparation Methods

Enzymatic Bioactivation Pathways for trans-Clopidogrel Thiol Metabolite Formation

Microsomal Oxidation and Thiolactone Intermediate Generation

The bioactivation of clopidogrel begins with cytochrome P450 (CYP)-mediated oxidation in human liver microsomes (HLMs), which converts the prodrug into a thiolactone intermediate (2-oxo-clopidogrel). This intermediate undergoes further oxidation to form a sulfenic acid derivative, which is highly reactive and prone to thiol conjugation. The trans configuration of the thiol metabolite arises when glutathione (GSH) or other thiol-containing reductants (e.g., N-acetylcysteine [NAC], mercaptoethanol) react with the sulfenic acid intermediate, leading to thioester formation.

Critical parameters for this step include:

  • CYP2C19 and CYP3A4 Activity : Primary enzymes responsible for thiolactone sulfoxide formation.
  • Thiol Concentration : Optimal GSH concentrations of 1–5 mM enhance trans isomer yield by stabilizing the sulfenic acid intermediate.
  • Esterase Inhibition : Addition of 0.1 M potassium fluoride (KF) suppresses hydrolysis of the thiolactone by paraoxonase-1 (PON1), favoring oxidative pathways.

Table 1: Microsomal Reaction Conditions for trans-Clopidogrel Thiol Metabolite Synthesis

Parameter Optimal Value Effect on trans Isomer Yield
GSH Concentration 1–5 mM Maximizes thioester formation
Incubation Time 30–60 min Balances metabolite stability
KF Concentration 0.1 M Inhibits PON1 hydrolysis
Temperature 37°C Maintains enzymatic activity

Cytosolic Modulation of Isomer Ratios

Human liver cytosol contains esterases that hydrolyze thiolactone sulfoxide intermediates, diverting the pathway away from trans isomer formation. To favor trans-clopidogrel thiol metabolite production, microsomal incubations must exclude cytosolic fractions. Studies demonstrate that omitting cytosol increases trans isomer yield by 40–60% compared to whole-liver homogenates.

Chemical Stabilization and Hydrochloride Salt Formation

Thiol-Disulfide Exchange and Reductant Selection

The active thiol metabolite exists in equilibrium with its disulfide conjugates (e.g., AM-GSH, AM-NAC). To isolate the free thiol, reductants such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to break disulfide bonds. For example:

  • DTT (5 mM) : Reduces AM-GSH to free thiol with a half-life of 10 hours.
  • TCEP (10 mM) : Irreversibly reduces disulfide bonds without interfering with LC-MS/MS quantification.

After reduction, the free thiol is stabilized by acidification (pH 3–4) with hydrochloric acid, forming the hydrochloride salt. This step requires inert atmospheres (N₂ or Ar) to prevent oxidation.

Table 2: Reductant Efficiency in trans-Clopidogrel Thiol Metabolite Isolation

Reductant Concentration Time to Complete Reduction Purity (%)
DTT 5 mM 10 hours 85–90
TCEP 10 mM 30 minutes 92–95

Derivatization for Enhanced Stability

Derivatizing agents like 2-bromo-3'-methoxy acetophenone (MPB) trap the thiol metabolite as a stable thioether, preventing oxidation during purification. Subsequent hydrolysis under mild acidic conditions (0.1% formic acid) releases the free thiol, which is then converted to the hydrochloride salt via HCl vapor diffusion.

Chromatographic Separation and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns with isocratic elution (acetonitrile/0.1% formic acid) resolve trans- and cis-clopidogrel thiol metabolites. The trans isomer elutes earlier due to its lower hydrophobicity.

Table 3: HPLC Conditions for Isomer Separation

Column Mobile Phase Flow Rate Retention Time (trans)
C18 (2.1 × 50 mm) Acetonitrile:H₂O (90:10) 0.3 mL/min 4.2 min

Mass Spectrometric Quantification

LC-MS/MS with electrospray ionization (ESI) in positive ion mode detects the hydrochloride salt at m/z 356.1 → 155.2 (thiol metabolite) and m/z 322.1 → 212.0 (clopidogrel internal standard). Calibration curves show linearity (R² > 0.997) across 0.5–200 ng/mL for the metabolite.

Challenges and Optimization Strategies

Oxidation Mitigation

  • Inert Atmosphere : Conduct all steps under N₂ to minimize thiol oxidation.
  • Low-Temperature Storage : Stabilize the hydrochloride salt at -80°C with desiccants.

Scalability Limitations

Microsomal methods face scalability issues due to enzyme batch variability. Emerging approaches use recombinant CYP isoforms immobilized on magnetic nanoparticles to improve reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Clopidogrel is oxidized to 2-oxo-clopidogrel by cytochrome P450 enzymes.

    Reduction: 2-oxo-clopidogrel is reduced to the active thiol metabolite.

    Substitution: The thiol group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes (CYP2C19, CYP3A4) and cofactors.

    Reduction: Reducing agents such as NADPH.

    Substitution: Electrophiles such as alkyl halides.

Major Products:

    Oxidation: 2-oxo-clopidogrel.

    Reduction: Active thiol metabolite.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

Mechanism of Action and Pharmacokinetics

The primary mechanism of action for trans-Clopidogrel thiol metabolite involves its irreversible binding to the P2Y12 ADP receptors on platelets. This binding inhibits platelet aggregation, thereby reducing clot formation. The compound is formed through a two-step metabolic process where clopidogrel is first converted into 2-oxo-clopidogrel and then into the active thiol metabolite. This metabolic pathway is primarily facilitated by cytochrome P450 enzymes, notably CYP3A4 and CYP3A5 .

Clinical Applications

Antiplatelet Therapy :
Trans-Clopidogrel thiol metabolite is primarily utilized in antiplatelet therapy for patients with acute coronary syndromes or those undergoing percutaneous coronary interventions. Its effectiveness in reducing cardiovascular events has been well-documented in various clinical trials .

Hydrogen Sulfide Donor :
Recent studies have identified trans-Clopidogrel thiol metabolite as a potential hydrogen sulfide donor. Hydrogen sulfide has emerged as a critical signaling molecule with various therapeutic implications, including vasodilation and cytoprotection . The ability of this metabolite to release hydrogen sulfide could enhance its therapeutic profile beyond antiplatelet effects.

Research Applications

Drug Metabolism Studies :
The compound serves as an important reference standard in pharmacokinetic studies aimed at understanding drug metabolism and interactions. Its role in the formation of mixed disulfide conjugates has been investigated to elucidate its reactivity and potential effects on drug efficacy .

Analytical Chemistry :
trans-Clopidogrel thiol metabolite hydrochloride is frequently used in analytical testing for the detection and quantification of pharmaceutical impurities. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for simultaneous determination of clopidogrel and its metabolites, enhancing the accuracy of pharmacokinetic assessments .

Case Studies

Several case studies highlight the clinical significance of trans-Clopidogrel thiol metabolite:

  • Case Study 1 : A clinical trial demonstrated that patients with high platelet reactivity despite clopidogrel treatment had altered levels of trans-Clopidogrel thiol metabolite, indicating a potential biomarker for assessing treatment efficacy .
  • Case Study 2 : Research involving patients undergoing elective coronary stenting showed that those with higher concentrations of trans-Clopidogrel thiol metabolite experienced significantly lower rates of thrombotic complications compared to those with lower levels .

Mechanism of Action

The active thiol metabolite of clopidogrel exerts its effects by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptors on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. As a result, the active thiol metabolite inhibits platelet aggregation and reduces the risk of thrombotic events .

Comparison with Similar Compounds

Structural and Metabolic Differences

The table below summarizes key differences between trans-clopidogrel thiol metabolite hydrochloride and related compounds:

Compound Structure Metabolic Role Pharmacological Activity
trans-Clopidogrel thiol metabolite Thiol group, trans-configuration Active inhibitor of P2Y12 receptor High antiplatelet activity
2-Oxo-clopidogrel Thiolactone intermediate Precursor to active metabolite Inactive until hydrolyzed
Clopidogrel carboxylic acid Carboxylic acid derivative Inactive hydrolysis product No antiplatelet effect
Acyl glucuronide metabolite Glucuronide conjugate Detoxification product Inactive, may contribute to hepatotoxicity

Data derived from .

Pharmacokinetic and Pharmacodynamic Profiles

  • Bioactivation Efficiency : Only ~15% of clopidogrel is converted to the active thiol metabolite due to competing pathways (e.g., hydrolysis to carboxylic acid) . Genetic polymorphisms in CYP2C19 reduce metabolite levels by 32.4% in carriers of loss-of-function alleles, leading to diminished platelet inhibition and higher cardiovascular risk .
  • Stability: The thiol metabolite is stabilized by endogenous reductants like glutathione (GSH) in hepatocytes, whereas 2-oxo-clopidogrel is prone to further oxidation or hydrolysis .
  • Analytical Detection : The thiol metabolite requires derivatization (e.g., with MPB) for reliable LC-MS/MS quantification, unlike clopidogrel carboxylic acid, which is directly detectable .

Clinical Implications

  • Therapeutic Efficacy : Patients with reduced CYP2C19 activity exhibit 53% higher risk of adverse cardiovascular events due to insufficient thiol metabolite levels .
  • Drug-Drug Interactions : Co-administration with CYP2C19 inhibitors (e.g., proton pump inhibitors) exacerbates metabolite deficiencies, whereas ascorbic acid enhances thiol metabolite generation .

Research Findings and Data Tables

Table 1: Analytical Performance of LC-MS/MS Methods for Clopidogrel Metabolites

Metabolite Retention Time (min) Linear Range (ng/mL) RSD (%) Reference
trans-Clopidogrel thiol 3.59–4.82 0.05–50.0 <15
2-Oxo-clopidogrel 3.79 0.05–50.0 <12
Clopidogrel carboxylic acid 4.78 0.05–50.0 <10

Table 2: Impact of CYP2C19 Genotype on Metabolite Levels

CYP2C19 Status Active Metabolite Exposure Platelet Inhibition Reduction Stent Thrombosis Risk
Normal function (noncarriers) 100% (reference) 9% (baseline) 0.8%
Reduced function (carriers) 67.6% 18% 2.6%

Data from .

Biological Activity

Introduction

Trans-Clopidogrel thiol metabolite hydrochloride is a significant active metabolite of the antiplatelet drug clopidogrel, which is widely used in the prevention of thrombotic events. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This article delves into the metabolic pathways, biological mechanisms, and clinical implications associated with this compound.

Metabolic Pathways

Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The conversion of clopidogrel to its active form involves two key steps mediated by cytochrome P450 enzymes:

  • Formation of 2-Oxo-Clopidogrel : Clopidogrel undergoes mono-oxygenation to yield 2-oxo-clopidogrel, which is inactive.
  • Conversion to Active Thiol Metabolite : The 2-oxo-clopidogrel is further oxidized to form the unstable sulfenic acid intermediate, which then leads to the generation of the active thiol metabolite through a series of reactions involving glutathione (GSH) .

Table 1: Key Steps in Clopidogrel Metabolism

StepReactionEnzymeProduct
1Clopidogrel → 2-Oxo-ClopidogrelCYP EnzymesInactive
22-Oxo-Clopidogrel → Active Thiol MetaboliteCYP Enzymes, GSHActive

The active thiol metabolite exhibits its biological activity primarily through irreversible inhibition of the P2Y12 receptor on platelets. This inhibition prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombus formation. The mechanism involves covalent modification of cysteine residues on the P2Y12 receptor .

Case Study: Efficacy in Clinical Settings

A study exploring the pharmacodynamics of trans-clopidogrel thiol metabolite demonstrated that patients with certain CYP2C19 genotypes exhibited variable responses to clopidogrel therapy. Those with reduced-function alleles showed decreased levels of the active metabolite and correspondingly lower platelet inhibition . This variability underscores the importance of genetic testing in personalizing clopidogrel therapy.

Clinical Implications

The efficacy of trans-clopidogrel thiol metabolite is influenced by several factors, including:

  • Genetic Variability : Polymorphisms in CYP2C19 significantly affect the metabolism and effectiveness of clopidogrel.
  • Drug Interactions : Co-administration with other medications that inhibit CYP enzymes can lead to reduced levels of the active metabolite .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of trans-clopidogrel thiol metabolite indicates a half-life that supports once-daily dosing in clinical practice. The peak plasma concentrations are typically reached within a few hours post-administration, with sustained antiplatelet effects observed for up to 24 hours .

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-Life~10 hours
Peak Concentration Time1-3 hours post-dose
Effective Duration~24 hours

Research Findings

Recent studies have focused on enhancing the understanding of trans-clopidogrel thiol metabolite's reactivity and its role as a hydrogen sulfide donor, which may contribute additional therapeutic benefits beyond antiplatelet activity . Furthermore, investigations into mixed disulfide conjugates have revealed their potential for maintaining levels of the active metabolite in circulation, thereby improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of clopidogrel leading to the formation of the trans-thiol metabolite, and how do they influence pharmacological activity?

  • Methodological Answer : Clopidogrel undergoes two primary metabolic routes:

Hydrolysis (85%): Esterases convert clopidogrel to inactive carboxylic acid metabolites.

CYP450-mediated oxidation (15%): CYP2C19 catalyzes the formation of 2-oxo-clopidogrel, which is subsequently hydrolyzed to the active trans-thiol metabolite. This metabolite irreversibly inhibits the P2Y12 receptor, blocking platelet aggregation .

  • Pharmacological Impact : Only the trans-thiol metabolite exhibits antiplatelet activity, emphasizing the need to quantify its formation in pharmacokinetic studies.

Q. What methodological approaches are recommended for quantifying trans-clopidogrel thiol metabolite in biological matrices?

  • Answer : Use LC-MS/MS with derivatization to stabilize the reactive thiol group. Key steps include:

  • Stabilization : Add dithiothreitol (DTT) or 2-bromo-3'-methoxyacetophenone (MPB) to prevent oxidation .
  • Extraction : Methyl tert-butyl ether (MTBE) or cold methanol with N-ethyl maleimide for thiol protection .
  • Chromatography : Hydrophilic interaction liquid chromatography (HILIC) or C18 columns with sub-2 μm particles for separation .
    • Validation Parameters : Ensure recovery rates >70% (see Table 1) and matrix effects <15% RSD .

Advanced Research Questions

Q. How do CYP2C19 polymorphisms affect the pharmacokinetics of trans-clopidogrel thiol metabolite, and what experimental designs are optimal for studying these pharmacogenomic relationships?

  • Answer :

  • Impact of Polymorphisms : Reduced-function CYP2C19 alleles (e.g., *2, *3) decrease active metabolite exposure by 32.4%, leading to 9% lower platelet inhibition and 53% higher cardiovascular event risk .
  • Experimental Design :

Cohort Stratification : Genotype subjects for CYP2C19 variants (*1/*1, *1/*2, *2/*2).

Endpoint Selection : Measure plasma metabolite levels (LC-MS/MS) and platelet aggregation (light transmission aggregometry).

Statistical Power : Use multivariate Cox regression to adjust for confounders (e.g., age, drug interactions) .

Q. What are the critical considerations for stabilizing the trans-thiol metabolite during sample preparation to prevent degradation?

  • Answer :

  • Immediate Stabilization : Add DTT (1–5 mM) or MPB (100 μM) to blood samples upon collection to prevent disulfide bond formation .
  • Cold Chain : Store samples at -80°C; avoid freeze-thaw cycles (degradation <15% over 2 months at -20°C) .
  • Derivatization Efficiency : Validate recovery rates using isotopically labeled internal standards (e.g., ¹³C-analogs) .

Q. How can researchers resolve contradictions in pharmacokinetic data related to metabolite back-conversion or instability?

  • Answer :

  • Kinetic Modeling : Use compartmental models to distinguish between in vivo back-conversion (e.g., CAMD → 2-oxo-CLP) and assay artifacts .
  • Parallel Assays : Compare LC-MS/MS results with functional assays (e.g., platelet reactivity index) to confirm bioactivity .
  • Replicate Analysis : Repeat experiments with multiple standard batches to rule out reagent variability .

Properties

IUPAC Name

(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S.ClH/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20;/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20);1H/b10-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLBFGQBRVODQX-VRTOBVRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204204-76-2
Record name 1-Piperidineacetic acid, 3-(carboxymethylene)-α-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, hydrochloride (1:1), (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204204-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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